![molecular formula C19H15BrN4O2S2 B12149018 N-(3-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12149018.png)
N-(3-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H15BrN4O2S2 and its molecular weight is 475.4 g/mol. The purity is usually 95%.
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Biological Activity
N-(3-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent modifications to introduce the bromophenyl and furan moieties. The detailed synthetic pathway may vary based on the specific substituents and desired properties of the final compound.
Antiviral Properties
Recent studies have highlighted the antiviral potential of triazole derivatives, including compounds similar to this compound. Triazoles are known to exhibit activity against various viruses by inhibiting viral replication mechanisms. For instance, compounds containing triazole rings have shown promise against herpes simplex virus (HSV) and influenza virus (IAV), with some derivatives achieving over 90% inhibition at specific concentrations in cell cultures .
Anticancer Activity
The anticancer properties of triazole-containing compounds have been extensively studied. For example, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies indicate that these compounds can induce apoptosis in tumor cells while exhibiting minimal toxicity to normal cells .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Specifically, its ability to inhibit α-glucosidase and other key enzymes involved in metabolic pathways could position it as a candidate for managing diabetes or obesity-related conditions .
Study 1: Antiviral Activity
A study evaluated a series of triazole derivatives for their antiviral efficacy against HSV and IAV. Among these, a compound structurally related to this compound showed significant antiviral activity with IC50 values in the low micromolar range .
Study 2: Anticancer Effects
Another investigation focused on the anticancer activities of triazole derivatives against glioblastoma multiforme. The study found that certain modifications to the triazole structure enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal human cells .
Data Table: Biological Activity Summary
Activity Type | Tested Compound | IC50/EC50 Values | Remarks |
---|---|---|---|
Antiviral | Triazole derivative | 5 μM (HSV) | High efficacy in Vero cells |
Anticancer | Similar triazole | 10 μM (Glioblastoma) | Induces apoptosis in cancer cells |
Enzyme Inhibition | Related compound | 20 μM (α-glucosidase) | Potential for diabetes management |
Scientific Research Applications
Anticancer Applications
Research has shown that derivatives of triazoles, including N-(3-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, exhibit promising anticancer properties. In vitro studies have indicated that these compounds can inhibit tumor growth effectively. For instance:
- Multicellular Spheroid Studies : A study demonstrated that specific triazole derivatives significantly inhibited the growth of multicellular spheroids, suggesting their potential as lead compounds for cancer therapy .
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways .
Antimicrobial Applications
The compound also shows potential as an antimicrobial agent. Several studies have highlighted its efficacy against various bacterial strains:
- In Vitro Testing : Certain sulfanyltriazoles derived from this compound exhibited higher antibacterial activity than conventional antibiotics against resistant bacterial strains .
- Broad Spectrum Activity : The compound has been tested against both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial properties .
Anti-inflammatory Applications
The anti-inflammatory properties of this compound are being explored through various studies:
- In Silico Studies : Molecular docking studies suggest that the compound may act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory processes .
- Experimental Validation : Further experimental validation is needed to confirm its efficacy in reducing inflammation in vivo, but initial results are promising .
Case Studies
Several case studies have been conducted to evaluate the biological activities of this compound:
- Anticancer Screening : A multicenter study focused on the anticancer potential of triazole derivatives found significant activity against breast cancer cell lines, indicating a pathway for further development in oncological therapies .
- Antimicrobial Testing : Research demonstrated that certain derivatives showed enhanced antibacterial effects compared to traditional treatments, suggesting their utility in clinical settings for resistant infections .
Properties
Molecular Formula |
C19H15BrN4O2S2 |
---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H15BrN4O2S2/c20-13-4-1-5-14(10-13)21-17(25)12-28-19-23-22-18(16-7-3-9-27-16)24(19)11-15-6-2-8-26-15/h1-10H,11-12H2,(H,21,25) |
InChI Key |
VXZOYBZVPJLATM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4 |
Origin of Product |
United States |
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